8-Hydroxyquinoline glucuronide

Descripción general

Descripción

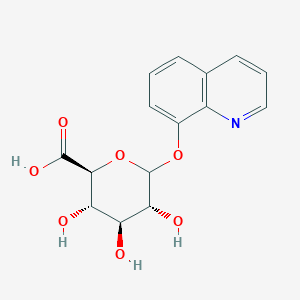

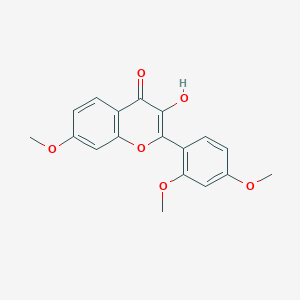

8-Hydroxyquinoline glucuronide is a substrate for the detection of β-D-glucuronidase . It yields a brown precipitate upon cleavage and is used for E. coli detection . It is also known as 8-Hydroxyquinoline-β-D-glucuronic acid . The compound is a colorless solid and its conjugate base is a chelating agent, which is used for the quantitative determination of metal ions .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been reported using a simple and efficient method . These derivatives were characterized by analysis of 1H and 13C NMR, FT-IR spectral data, and elemental analysis .

Molecular Structure Analysis

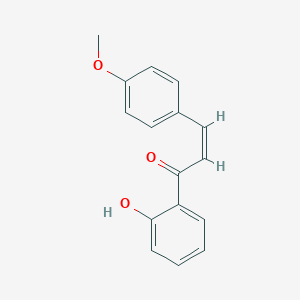

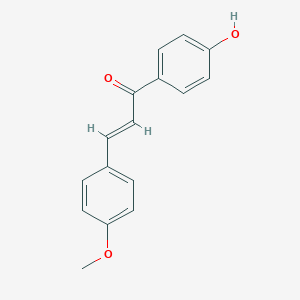

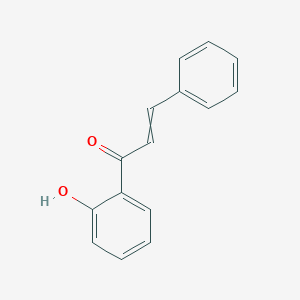

The molecular formula of 8-Hydroxyquinoline glucuronide is C15H15NO7 . Its average mass is 321.282 Da and its monoisotopic mass is 321.084839 Da .

Chemical Reactions Analysis

In aqueous solution, 8-Hydroxyquinoline reacts with metal ions, losing the proton and forming 8-Hydroxyquinolinato-chelate complexes .

Physical And Chemical Properties Analysis

8-Hydroxyquinoline glucuronide has a density of 1.6±0.1 g/cm3 . Its boiling point is 639.9±55.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±2.0 mmHg at 25°C and an enthalpy of vaporization of 99.3±3.0 kJ/mol . Its flash point is 340.8±31.5 °C .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing the 8-Hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.

Anticancer Agents

8-Hydroxyquinoline and its derivatives have been studied for their potential as anticancer agents . They have shown promise in inhibiting the growth of cancer cells and could be used to develop potent lead compounds with good efficacy and low toxicity .

Antifungal Effects

8-Hydroxyquinoline compounds have demonstrated antifungal effects . This makes them useful in the treatment of fungal infections.

Neuroprotection

8-Hydroxyquinoline compounds have been used as iron-chelators for neuroprotection . They can bind to iron ions in the brain, preventing them from causing oxidative damage that can lead to neurodegenerative diseases.

Inhibitors of 2OG-dependent Enzymes

8-Hydroxyquinoline and its derivatives have been found to inhibit 2OG-dependent enzymes . These enzymes are involved in a variety of biological processes, and inhibiting them can have therapeutic effects in certain conditions.

6. Identification of Shiga Toxin-Producing Escherichia coli O157 8-Hydroxyquinoline-β-d-glucuronide (HQG) has been used to improve the presumptive identification of Shiga toxin-producing Escherichia coli O157 . This application is particularly important in microbiology and public health.

Antiviral Agents

8-Hydroxyquinoline compounds have shown potential as antiviral agents . They could be used to develop new treatments for viral infections.

Chelators of Metalloproteins

8-Hydroxyquinoline compounds have been used as chelators of metalloproteins . By binding to metal ions in these proteins, they can alter their function, which can have therapeutic effects in certain conditions.

Mecanismo De Acción

Target of Action

The primary target of 8-Hydroxyquinoline glucuronide (8-HQG) is β-glucuronidase (β-GLU) . β-GLU is a hydrolase widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification . Abnormal β-GLU activity is directly related to the occurrence of some malignant tumors .

Mode of Action

8-HQG interacts with its target, β-GLU, through a process of enzymatic cleavage . Under the catalysis of β-GLU, the cleavage of 8-Hydroxyquinoline-β-D-glucuronide sodium salt (8-HQG-SS) produces 8-HQ . This interaction results in different physiological reactions .

Biochemical Pathways

The action of 8-HQG affects the biochemical pathways involving β-GLU. β-GLU, as a member of the lysosomal glycosidase family, catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This results in different physiological reactions .

Pharmacokinetics

It is known that the compound iox1, which is structurally similar to 8-hqg, suffers from low cell permeability

Result of Action

The cleavage of 8-HQG by β-GLU results in the production of 8-HQ . This process is used to improve the presumptive identification of Shiga toxin-producing Escherichia coli O157 (STEC O157) on sorbitol MacConkey agars (SMAC) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEGQJDYRIQRHI-DKBOKBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305751 | |

| Record name | 8-Hydroxyquinoline glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline glucuronide | |

CAS RN |

14683-61-5 | |

| Record name | 8-Hydroxyquinoline glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14683-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014683615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyquinoline glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-quinolyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYQUINOLINE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY3E5ZM43M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 8-hydroxyquinoline glucuronide used to detect Escherichia coli in water samples?

A1: 8-hydroxyquinoline glucuronide serves as an electroactive substrate for the enzyme β-D-glucuronidase, which is produced by E. coli. When E. coli is present in a water sample, it produces β-D-glucuronidase. This enzyme cleaves 8-hydroxyquinoline glucuronide, releasing 8-hydroxyquinoline []. This cleavage product is electroactive and can be detected using cyclic voltammetry, providing a measurable signal proportional to the E. coli concentration [].

Q2: What is the principle behind using 8-hydroxyquinoline glucuronide as a diagnostic tool for β-D-glucuronidase activity?

A2: The principle relies on the enzymatic activity of β-D-glucuronidase. This enzyme is known to hydrolyze glucuronide conjugates []. In this specific case, 8-hydroxyquinoline glucuronide acts as the substrate. The enzyme breaks the bond between 8-hydroxyquinoline and the glucuronide moiety. This cleavage results in the release of free 8-hydroxyquinoline []. By measuring the levels of liberated 8-hydroxyquinoline, one can indirectly assess the activity of β-D-glucuronidase present in a sample [].

Q3: Are there alternative substrates to 8-hydroxyquinoline glucuronide for detecting β-D-glucuronidase activity?

A3: Yes, other substrates can be used. 6-bromo-2-naphthyl β-D-glucopyruronoside is one example of an alternative substrate for histochemical detection of β-D-glucuronidase []. The choice of substrate depends on the specific application and detection method being employed.

Q4: What are the advantages of using the 8-hydroxyquinoline glucuronide-based method for E. coli detection in water samples?

A4: The method offers several advantages:

- Sensitivity: It can detect very low concentrations of E. coli, even down to a single colony-forming unit [].

- Specificity: The method demonstrates high specificity towards E. coli and does not show interference from other bacterial strains tested [].

- Simplicity: The procedure involves only a few steps: filtration, incubation, and voltammetric analysis, making it suitable for automation [].

- Field-adaptable: The method can be incorporated into portable devices for on-site analysis [].

Q5: How does the presence of reactive oxygen species affect the enumeration of E. coli using the 8-hydroxyquinoline glucuronide method?

A5: Reactive oxygen species can potentially lead to sub-lethal injury in E. coli cells. This injury may impair the bacteria's metabolic activity, including the production of β-D-glucuronidase []. Consequently, using conventional aerobic enumeration conditions might underestimate the actual E. coli count.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

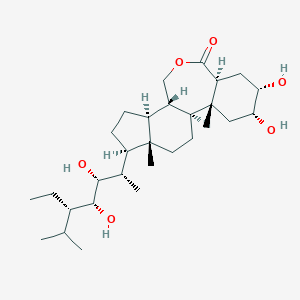

![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)